1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an aldehyde group at the 5-position further defines its structure.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a member of the pyrazolo[3,4-b]pyridines group of heterocyclic compounds . These compounds have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine . .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines have been used in the design of small molecule inhibitors targeting pd-1/pd-l1 interactions, a promising approach in tumor immunotherapy .
Biochemical Pathways
Given the structural similarity to purine bases, it’s plausible that these compounds may interact with biochemical pathways involving purine metabolism or signaling .
Result of Action
Related pyrazolo[3,4-b]pyridine compounds have shown significant inhibitory activity in certain contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by subsequent functional group transformations . Another approach includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with appropriate reagents to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde groups but shares the core structure.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the aldehyde group
Uniqueness: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable target for research and development .
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7N3O
- SMILES : CN1C2=C(C=C(C=N2)C=O)C=N1
- InChI Key : LXQLWVNFWHGYNB-UHFFFAOYSA-N
The compound features a fused pyrazole and pyridine ring structure with an aldehyde functional group at the 5-position, contributing to its unique chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results showed that the compound significantly inhibited the growth of:
- Gram-positive Bacteria : Bacillus subtilis
- Gram-negative Bacteria : Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentrations (MICs) were determined, demonstrating that the compound is effective in a dose-dependent manner (Table 1).
Microorganism | MIC (µM) |
---|---|
Bacillus subtilis | 10 |
Escherichia coli | 20 |
Candida albicans | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:
- HepG2 (liver cancer) : IC50 values as low as 0.0158 µM were reported.
- HeLa (cervical cancer) and A375 (melanoma) : Significant antiproliferative effects were observed.
The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that it could be developed as a therapeutic agent for cancer treatment.
The biological activity of this compound can be attributed to its structural similarity to purine bases, allowing it to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction potentially disrupts critical pathways involved in cell proliferation and survival.
Study on Antimicrobial Efficacy
A study by Samar et al. (2017) investigated the antimicrobial properties of several pyrazolo[3,4-b]pyridines, including this compound. The compound demonstrated significant activity against both bacterial and fungal pathogens compared to standard antibiotics. The authors concluded that the aldehyde group enhances its antimicrobial efficacy .
Anticancer Research
In a comprehensive evaluation of various pyrazolo[3,4-b]pyridine derivatives for anticancer activity, compounds similar to this compound exhibited potent inhibition against multiple cancer cell lines. Notably, compounds targeting CDK2 showed IC50 values lower than those of many existing chemotherapeutic agents .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLWVNFWHGYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C=O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340062-44-3 |
Source
|
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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